

Physical and chemical properties of 2-Amino-4-iodoanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-iodoanisole

Cat. No.: B1590238

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties and Applications of **2-Amino-4-iodoanisole**

Introduction

2-Amino-4-iodoanisole, also systematically known as 5-iodo-2-methoxyaniline (CAS No. 77770-09-3), is a halogenated aromatic amine that serves as a pivotal structural motif in the landscape of modern organic synthesis. Its unique trifunctional nature—possessing a nucleophilic amino group, an activatable iodo substituent, and an electron-donating methoxy group—renders it a highly versatile building block. For researchers, scientists, and drug development professionals, understanding the nuanced physical and chemical properties of this intermediate is paramount for its effective utilization in the synthesis of complex molecular architectures, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced materials.^{[1][2]} This guide provides a comprehensive technical overview of **2-Amino-4-iodoanisole**, moving beyond a simple recitation of data to offer insights into its synthesis, reactivity, analytical characterization, and safe handling, grounded in established chemical principles.

Section 1: Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its intrinsic physical and structural characteristics. These properties dictate its behavior in various chemical environments, influencing solubility, reaction kinetics, and purification strategies.

Molecular Structure and Identifiers

The arrangement of functional groups on the benzene ring is key to the molecule's reactivity. The ortho-methoxy and para-iodo substituents relative to the amino group create a specific electronic and steric environment.

Caption: Chemical structure of **2-Amino-4-iodoanisole**.

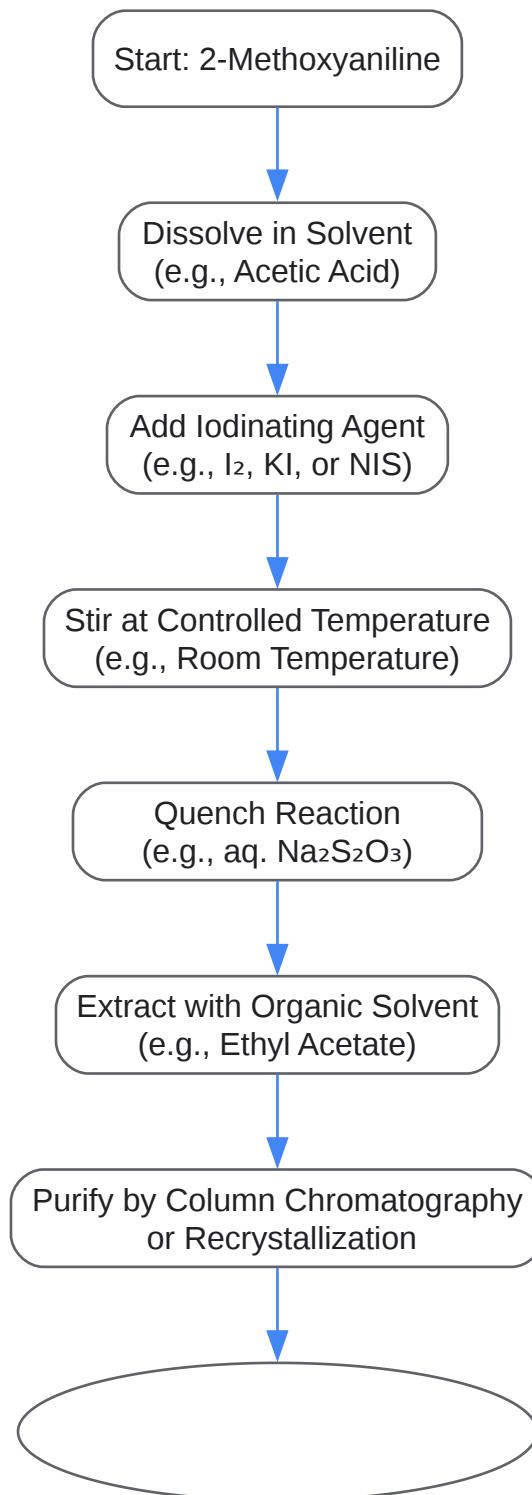
Table 1: Chemical Identifiers for **2-Amino-4-iodoanisole**

Identifier	Value
CAS Number	77770-09-3[3]
IUPAC Name	5-iodo-2-methoxyaniline[3]
Molecular Formula	C ₇ H ₈ INO[3]
Molecular Weight	249.05 g/mol [3]
Synonyms	4-Iodo-2-methoxyaniline, Benzenamine, 5-iodo-2-methoxy-[1][3]
SMILES	COc1ccccc1Nc2cc(I)cc(C)c2
InChI Key	KCAGMESWEMVFON-UHFFFAOYSA-N[3]

Physical Properties

The physical state and solubility are critical for designing experimental setups, from dissolution for a reaction to choosing a solvent system for chromatography.

Table 2: Physical Properties of **2-Amino-4-iodoanisole**


Property	Value
Appearance	Solid[1]
Melting Point	85-87 °C[3]
Boiling Point	304.3 ± 32.0 °C at 760 mmHg[3]
Density	1.807 ± 0.06 g/cm³[3]
Solubility	Generally soluble in common organic solvents like ethanol, ether, and chloroform; insoluble in water.[4]

Section 2: Synthesis and Mechanistic Rationale

While various synthetic routes exist for substituted anilines, a common and effective method for introducing an iodine atom to an activated aromatic ring is through electrophilic iodination. The electron-donating nature of the amino and methoxy groups strongly activates the ring towards this type of substitution.

Proposed Synthetic Workflow: Electrophilic Iodination

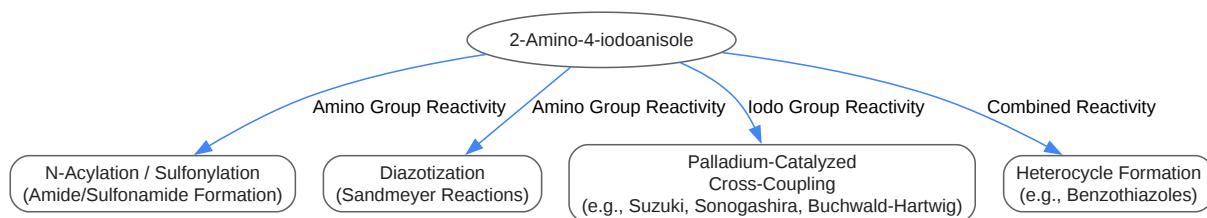
A plausible and direct synthesis involves the iodination of 2-methoxyaniline. The choice of iodinating agent and conditions is crucial to control regioselectivity and prevent over-iodination or side reactions.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **2-Amino-4-iodoanisole**.

Experimental Protocol

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or methanol.
- Iodination: To this stirred solution, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The use of NIS is often preferred over I_2 as it provides a source of electrophilic iodine (I^+) under milder conditions and minimizes the formation of acidic byproducts.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Once complete, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate ($Na_2S_2O_3$) to quench any unreacted NIS or iodine.
- Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate ($NaHCO_3$). Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Amino-4-iodoanisole**.


Causality Behind Experimental Choices

- Choice of Substrate: 2-methoxyaniline is chosen as the starting material because the amino and methoxy groups are ortho, para-directing activators. The para position relative to the amino group is sterically accessible and electronically enriched, making it the most likely site for electrophilic substitution.
- Choice of Iodinating Agent: NIS is a mild and efficient source of electrophilic iodine. It avoids the harsh conditions or strong oxidizers that might be required with I_2 alone and leads to cleaner reactions with higher yields.
- Quenching and Neutralization: Sodium thiosulfate is a reducing agent that safely neutralizes the excess iodinating agent. The subsequent neutralization with sodium bicarbonate is

essential to remove acidic components and ensure the product, an amine, is in its free base form for efficient extraction into an organic solvent.

Section 3: Chemical Reactivity and Synthetic Utility

The utility of **2-Amino-4-iodoanisole** in drug development stems from its capacity to undergo a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **2-Amino-4-iodoanisole**.

- **Amino Group Reactivity:** The primary amine is nucleophilic and readily undergoes acylation, sulfonylation, and alkylation. It can also be diazotized and subsequently replaced in Sandmeyer-type reactions, although the electronic nature of the ring can complicate this process.
- **Iodo Group Reactivity:** The carbon-iodine bond is the most significant functional handle for building molecular complexity. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.^[1]
- **Application in Heterocycle Synthesis:** The molecule is a precursor for benzothiazole synthesis.^[2] The amino group and the adjacent aromatic carbon can participate in cyclization reactions with appropriate reagents to form this important heterocyclic core, which is present in numerous biologically active compounds.

Section 4: Analytical Characterization

Rigorous structural confirmation is essential. While specific spectra should be acquired for each batch, the expected analytical data based on the molecule's structure provides a reliable reference for characterization.

Table 3: Predicted Spectroscopic Data for **2-Amino-4-iodoanisole**

Technique	Expected Characteristics
¹ H NMR	~7.2 ppm (d, 1H): Aromatic proton ortho to iodine. ~6.8 ppm (dd, 1H): Aromatic proton between iodo and amino groups. ~6.6 ppm (d, 1H): Aromatic proton ortho to the amino group. ~4.0-5.0 ppm (br s, 2H): Amino (NH ₂) protons; shift is solvent-dependent. ~3.8 ppm (s, 3H): Methoxy (OCH ₃) protons.
¹³ C NMR	~148-152 ppm: Carbon attached to the methoxy group. ~135-140 ppm: Carbon attached to the amino group. ~120-130 ppm: Aromatic carbons attached to hydrogen. ~80-85 ppm: Carbon attached to iodine. ~55 ppm: Methoxy carbon.
IR Spectroscopy	3300-3500 cm ⁻¹ : Two sharp bands for the N-H symmetric and asymmetric stretching of the primary amine. ^[5] 2850-3000 cm ⁻¹ : C-H stretching from the aromatic ring and the methyl group. ~1600 cm ⁻¹ : N-H scissoring (bending) vibration. ~1250 cm ⁻¹ : C-O stretching of the aryl ether.
Mass Spectrometry	Molecular Ion (M ⁺): A prominent peak at m/z ≈ 249, corresponding to the molecular weight of C ₇ H ₈ INO. ^[3] Key Fragments: Loss of a methyl radical (M-15) from the methoxy group; potential loss of CO or other fragments.

Section 5: Safety and Handling

As with any laboratory chemical, adherence to strict safety protocols is mandatory when handling **2-Amino-4-iodoanisole**.

- Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.^[6] Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, dark place. Recommended storage temperature is between 2-8 °C. The instruction to "keep in dark place" suggests potential light sensitivity, which could lead to decomposition over time.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.^[7]

Conclusion

2-Amino-4-iodoanisole is more than a mere catalogue chemical; it is a strategic intermediate that offers a confluence of reactivity for the synthetic chemist. Its well-defined physical properties, predictable reactivity, and accessible synthesis make it an invaluable tool. By understanding the principles behind its synthesis, the versatility of its functional groups for cross-coupling and derivatization, and the necessary protocols for its safe handling and characterization, researchers in pharmaceutical and materials science can effectively leverage this compound to accelerate the discovery and development of next-generation molecules.

References

- Crysdot LLC. **2-Amino-4-iodoanisole**. [\[Link\]](#)
- Yang, W., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [\[Link\]](#)
- CPChem Ltd. (2023).

- MySkinRecipes. 4-Iodo-2-methoxyaniline. [Link]
- Chemos GmbH & Co. KG. Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole. [Link]
- PrepChem.com.
- Filo. (2025). Study the NMR spectrum of 2-iodoanisole. [Link]
- ChemBK. 2-iodo-4-methoxyaniline. [Link]
- RJPBCS. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Introduction to Spectroscopy by Pavia,Lampman,Kriz,Vyvyan (2021). Chapter 2.7: Examining Infrared Spectra. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Iodo-2-methoxyaniline [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. bocsci.com [bocsci.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-4-iodoanisole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590238#physical-and-chemical-properties-of-2-amino-4-iodoanisole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com